molecular formula C22H28N2 B5243810 1-(2,5-dimethylphenyl)-4-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazine

1-(2,5-dimethylphenyl)-4-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazine

Cat. No.: B5243810
M. Wt: 320.5 g/mol
InChI Key: SOSROSOPGZRZNB-UHFFFAOYSA-N
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Description

1-(2,5-dimethylphenyl)-4-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2,5-dimethylphenyl group and a 1,2,3,4-tetrahydronaphthalen-2-yl group. Piperazine derivatives are known for their diverse pharmacological properties and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dimethylphenyl)-4-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dimethylphenylamine and 1,2,3,4-tetrahydronaphthalene.

    Formation of Piperazine Ring: The piperazine ring is formed through a cyclization reaction involving the starting materials.

    Substitution Reactions: The 2,5-dimethylphenyl group and the 1,2,3,4-tetrahydronaphthalen-2-yl group are introduced through substitution reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch Reactors: Utilizing batch reactors for controlled synthesis.

    Purification: Employing purification techniques such as recrystallization and chromatography to obtain the desired compound in pure form.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-dimethylphenyl)-4-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced derivatives.

    Substitution: The compound can undergo substitution reactions with various reagents to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated products.

Scientific Research Applications

1-(2,5-dimethylphenyl)-4-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethylphenyl)-4-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,5-dimethylphenyl)-4-(1,2,3,4-tetrahydronaphthalen-1-yl)piperazine
  • 1-(2,5-dimethylphenyl)-4-(1,2,3,4-tetrahydronaphthalen-3-yl)piperazine
  • 1-(2,5-dimethylphenyl)-4-(1,2,3,4-tetrahydronaphthalen-4-yl)piperazine

Uniqueness

1-(2,5-dimethylphenyl)-4-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazine is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other similar compounds. The presence of both the 2,5-dimethylphenyl group and the 1,2,3,4-tetrahydronaphthalen-2-yl group contributes to its unique chemical and biological characteristics.

Properties

IUPAC Name

1-(2,5-dimethylphenyl)-4-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2/c1-17-7-8-18(2)22(15-17)24-13-11-23(12-14-24)21-10-9-19-5-3-4-6-20(19)16-21/h3-8,15,21H,9-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOSROSOPGZRZNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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